molecular formula C20H18F6N2O3 B14111678 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

Cat. No.: B14111678
M. Wt: 448.4 g/mol
InChI Key: FWMGLOAAIQCCSP-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is a complex organic compound that features a piperidine ring, a phenoxy group, and a pyridine ring with trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the piperidine derivative and the phenoxy-pyridine derivative. These intermediates are then coupled under specific reaction conditions, such as the presence of a base or a catalyst, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine
  • 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride

Uniqueness

Compared to similar compounds, 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate may exhibit unique properties due to the presence of the trifluoroacetate group. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from its analogs.

Biological Activity

The compound 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is a complex molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Piperidinyl Group : Known for its role in various pharmacological activities.
  • Trifluoromethyl Group : Contributes to lipophilicity and metabolic stability.
  • Pyridine Core : Often associated with biological activity, particularly in the modulation of neurotransmitter systems.

The compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH) , an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids like anandamide, which can lead to various therapeutic effects including analgesia and anti-inflammatory responses .

Therapeutic Applications

Research indicates that this compound may be effective in treating a range of conditions:

  • Pain Management : Due to its action on endocannabinoid levels, it shows promise in alleviating chronic pain.
  • Neurological Disorders : Potential applications in treating anxiety, depression, and other cognitive disorders have been noted.
  • Urological Conditions : The compound may help manage symptoms associated with overactive bladder and urinary incontinence .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within its class. Notably:

  • A study demonstrated that derivatives with a piperidinyl moiety exhibited significant anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells .
  • Another research highlighted the potential of pyridine derivatives as selective inhibitors for various targets including acetylcholinesterase, which is crucial for neurodegenerative disease management .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
FAAH InhibitionIncreased endocannabinoid levels
Pain ReliefSignificant analgesic effect
Anti-inflammatoryReduced nitric oxide production
Neurological BenefitsPotential treatment for anxiety and depression

Properties

Molecular Formula

C20H18F6N2O3

Molecular Weight

448.4 g/mol

IUPAC Name

2-[3-(piperidin-4-ylidenemethyl)phenoxy]-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H17F3N2O.C2HF3O2/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13;3-2(4,5)1(6)7/h1-5,10-12,22H,6-9H2;(H,6,7)

InChI Key

FWMGLOAAIQCCSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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